molecular formula C19H16F3NO2 B3594150 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3594150
M. Wt: 347.3 g/mol
InChI Key: YYJKKYCLKGHATE-UHFFFAOYSA-N
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Description

Benzofuran compounds, such as the one in your query, are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .


Molecular Structure Analysis

The benzofuran unit is essentially planar . The mean deviation from the least-squares plane defined by the nine atoms of the benzofuran unit is 0.011 (2) Å .


Chemical Reactions Analysis

In the context of benzofuran compounds, protodeboronation of pinacol boronic esters has been reported . This process utilizes a radical approach .


Physical and Chemical Properties Analysis

The molecular weight of a related compound, (4,6-dimethyl-1-benzofuran-3-yl)acetic acid, is 204.22 g/mol . The exact physical and chemical properties of “2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide” are not specified in the available literature.

Future Directions

Benzofuran compounds have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering novel benzofuran compounds and developing efficient methods for their synthesis.

Properties

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO2/c1-11-6-12(2)18-13(10-25-16(18)7-11)8-17(24)23-15-5-3-4-14(9-15)19(20,21)22/h3-7,9-10H,8H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJKKYCLKGHATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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